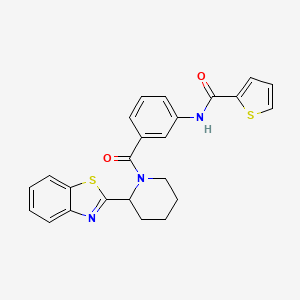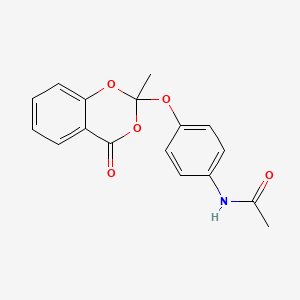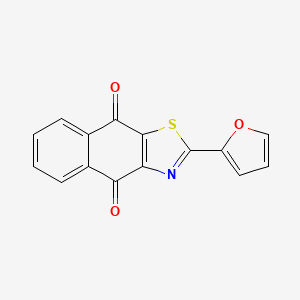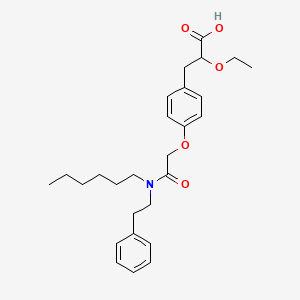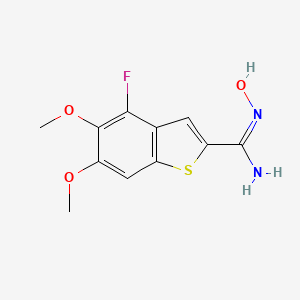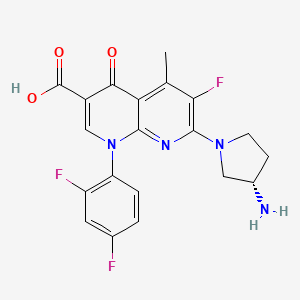
硫酸盖林
描述
Galegine sulfate is a guanidine alkaloid derived from the plant Galega officinalis, commonly known as goat’s rue. Historically, Galega officinalis has been used in traditional medicine for its hypoglycemic properties. Galegine sulfate is known for its ability to lower blood glucose levels, which has led to its investigation as a potential treatment for diabetes mellitus .
科学研究应用
Galegine sulfate has a wide range of scientific research applications:
作用机制
Target of Action
Galegine sulfate, a guanidine derivative found in Galega officinalis, primarily targets the liver and muscle cells . It reduces glucose output in the liver and augments glucose uptake in the peripheral tissues, chiefly muscle . The primary targets of Galegine sulfate are therefore the liver and muscle cells, where it plays a crucial role in glucose metabolism.
Mode of Action
Galegine sulfate interacts with its targets, the liver and muscle cells, by activating an upstream kinase, liver kinase B1 (LKB-1), which in turn regulates the downstream kinase adenosine monophosphatase protein kinase (AMPK) . AMPK phosphorylates a transcriptional co-activator, transducer of regulated CREB protein 2 (TORC2), resulting in its inactivation which consequently downregulates transcriptional events that promote synthesis of gluconeogenic enzymes . This interaction results in a decrease in glucose production in the liver and an increase in glucose uptake in muscle cells .
Biochemical Pathways
Galegine sulfate affects the biochemical pathway of glucose metabolism. It inhibits hepatic gluconeogenesis, a process that produces glucose in the liver . Galegine sulfate also stimulates glucose uptake in muscle cells . These actions are mediated by the activation of AMPK, which can explain many of the effects of Galegine sulfate, including enhanced glucose uptake and inhibition of acetyl-CoA carboxylase . Inhibition of acetyl-CoA carboxylase both inhibits fatty acid synthesis and stimulates fatty acid oxidation .
Pharmacokinetics
Galegine sulfate is a hydrophilic base which exists at physiological pH as the cationic species (>99.9%) . Its passive diffusion through cell membranes should be very limited . Galegine sulfate is excreted unchanged in urine . The elimination half-life of Galegine sulfate during multiple dosages in patients with good renal function is approximately 5 hours . The dosage of Galegine sulfate should be reduced in patients with renal impairment in proportion to the reduced clearance of creatinine .
Result of Action
The molecular and cellular effects of Galegine sulfate’s action include a reduction in body weight, independent of reduced food intake . In 3T3-L1 adipocytes and L6 myotubes, Galegine sulfate stimulates glucose uptake . Galegine sulfate also reduces isoprenaline-mediated lipolysis in 3T3-L1 adipocytes and inhibits acetyl-CoA carboxylase activity in 3T3-L1 adipocytes and L6 myotubes . Galegine sulfate down-regulates genes concerned with fatty acid synthesis, including fatty acid synthase and its upstream regulator SREBP .
Action Environment
The action, efficacy, and stability of Galegine sulfate can be influenced by environmental factors. For instance, the presence of organic cation transporters (OCTs) in the sinusoidal endothelial cells of the liver can affect the absorption, hepatic uptake, and renal excretion of Galegine sulfate . Furthermore, the concentration of Galegine sulfate in the liver is three to five times higher than that in the portal vein after a single therapeutic dose . This suggests that the distribution of Galegine sulfate in the body can be influenced by the physiological environment.
生化分析
Biochemical Properties
Galegine sulfate plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in glucose metabolism. One of the key enzymes that galegine sulfate interacts with is acetyl-CoA carboxylase. Galegine sulfate inhibits this enzyme, leading to a reduction in fatty acid synthesis. Additionally, galegine sulfate activates adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By activating AMPK, galegine sulfate enhances glucose uptake in skeletal muscle cells and inhibits hepatic gluconeogenesis .
Cellular Effects
Galegine sulfate exerts significant effects on various types of cells and cellular processes. In skeletal muscle cells, galegine sulfate increases glucose uptake by enhancing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. This action is mediated through the activation of AMPK. In hepatocytes, galegine sulfate inhibits gluconeogenesis, thereby reducing hepatic glucose production. Galegine sulfate also influences cell signaling pathways, such as the AMPK pathway, which plays a pivotal role in regulating cellular metabolism and energy balance .
Molecular Mechanism
The molecular mechanism of action of galegine sulfate involves several key interactions at the molecular level. Galegine sulfate binds to and inhibits complex IV of the mitochondrial electron transport chain, leading to a reduction in glycerol-derived gluconeogenesis. This inhibition results in increased cytosolic redox and decreased activity of glycerol-3-phosphate dehydrogenase. Additionally, galegine sulfate activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. These molecular interactions collectively contribute to the glucose-lowering effects of galegine sulfate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of galegine sulfate have been observed to change over time. Galegine sulfate exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that galegine sulfate maintains its glucose-lowering effects over extended periods. Prolonged exposure to galegine sulfate can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of galegine sulfate vary with different dosages in animal models. At low to moderate doses, galegine sulfate effectively lowers blood glucose levels without causing significant adverse effects. At high doses, galegine sulfate can induce toxic effects, including hepatic and renal toxicity. Threshold effects have been observed, where the glucose-lowering efficacy of galegine sulfate plateaus beyond a certain dosage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Galegine sulfate is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. By activating AMPK, galegine sulfate enhances glucose uptake and utilization in peripheral tissues. It also inhibits acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, galegine sulfate influences the redox state of cells by inhibiting complex IV of the mitochondrial electron transport chain. These metabolic effects contribute to the overall glucose-lowering and lipid-modulating properties of galegine sulfate .
Transport and Distribution
Within cells and tissues, galegine sulfate is transported and distributed through various mechanisms. Galegine sulfate is taken up by cells via organic cation transporters, such as organic cation transporter 1 (OCT1). Once inside the cells, galegine sulfate can accumulate in specific compartments, such as the cytosol and mitochondria. The distribution of galegine sulfate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Galegine sulfate exhibits specific subcellular localization patterns that influence its activity and function. In hepatocytes, galegine sulfate localizes to the mitochondria, where it inhibits complex IV of the electron transport chain. This localization is critical for its role in reducing glycerol-derived gluconeogenesis. Additionally, galegine sulfate can be found in the cytosol, where it activates AMPK and influences various metabolic pathways. The subcellular localization of galegine sulfate is regulated by targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Galegine can be synthesized using a molecularly imprinted polymer (MIP) technique. This involves using galegine as a template molecule, methacrylic acid as a functional monomer, ethylene glycol dimethacrylate as a cross-linker, azobisisobutyronitrile as a reaction initiator, and acetonitrile as a solvent . The reaction conditions are optimized to achieve high recovery and purity of galegine.
Industrial Production Methods: Industrial production of galegine sulfate involves the extraction of galegine from Galega officinalis using advanced techniques such as high-performance liquid chromatography (HPLC) and molecularly imprinted polymer (MIP) techniques. These methods ensure the efficient and high-yield extraction of galegine from the plant material .
化学反应分析
Types of Reactions: Galegine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Galegine can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of galegine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Galegine can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of galegine may yield various oxidized derivatives, while reduction can produce reduced forms of galegine .
相似化合物的比较
Metformin: A widely used antidiabetic drug that also inhibits hepatic gluconeogenesis and activates the AMPK pathway.
Phenformin: Another biguanide with similar hypoglycemic properties but with a higher risk of lactic acidosis.
Guanidine: The parent compound from which galegine and other biguanides are derived.
Galegine sulfate stands out due to its historical significance and its specific molecular interactions that contribute to its hypoglycemic effects.
属性
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZDWZLEPDBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942415 | |
| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14279-86-8, 20284-78-0 | |
| Record name | Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, (3-methyl-2-butenyl)-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
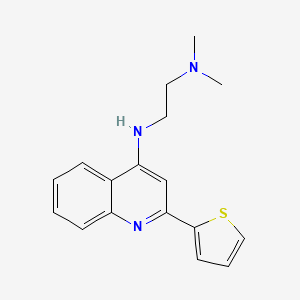
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)
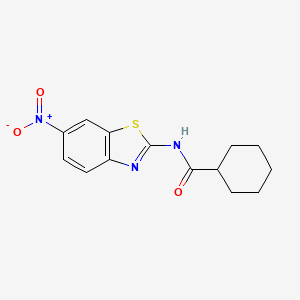
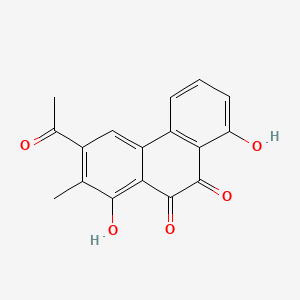
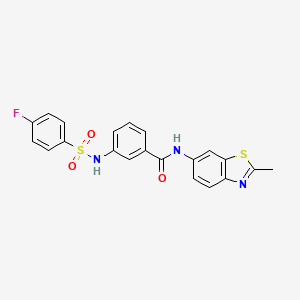
![2-Thiophenecarboxamide, 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1663271.png)
